molecular formula C8H17NO3 B2900718 2-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]ethan-1-ol CAS No. 1603229-68-0

2-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]ethan-1-ol

Cat. No.: B2900718
CAS No.: 1603229-68-0
M. Wt: 175.228
InChI Key: KVVHVYWKRWQEGE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-7-4-9(2-3-10)5-8(6-11)12-7/h7-8,10-11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVHVYWKRWQEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)CO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603229-68-0
Record name 2-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]ethan-1-ol involves several steps. One common method includes the reaction of 6-methylmorpholine with formaldehyde and hydrogen cyanide to form the intermediate compound, which is then hydrolyzed to produce the final product . The reaction conditions typically involve acidic or basic catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and metabolic pathwaysIn industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 2-[2-(hydroxymethyl)-6-methylmorpholin-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, affecting their activity. The morpholine ring can also interact with various biological molecules, influencing their function . These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share functional or structural similarities with 2-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]ethan-1-ol:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Structural Differences vs. Target Compound
2-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]ethan-1-ol C₈H₁₇NO₃ 175.23 1603229-68-0 Morpholine, hydroxymethyl, ethanol Reference compound
(2S,4S)-4-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine C₁₀H₁₈N₂O₄ 230.27 EN300-5099411 Pyrrolidine, tert-butyloxycarbonyl Pyrrolidine ring vs. morpholine; lacks hydroxyls
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol C₁₆H₂₆NO₃ 280.38 163685-38-9 Phenoxy, methoxy, isopropylamino Aromatic ring and branched chain; no morpholine
2-(Hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol C₁₃H₁₈O₈ 326.28 N/A Cyclic ether, multiple hydroxyls Glucose-like oxane ring; phenolic substituent

Functional and Physicochemical Comparisons

Hydrophilicity :
  • The target compound’s dual hydroxymethyl and ethanol groups confer higher water solubility compared to the tert-butyl-protected pyrrolidine derivative (logP ~1.2 vs. ~2.5 estimated) .
  • The aromatic impurity (CAS 163685-38-9) has lower solubility due to its phenoxy group (logP ~3.1) .
Chirality and Stereochemical Impact :
  • In contrast, the metabolite 2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol lacks chiral centers but exhibits complex stereochemistry due to its sugar-like structure .
Thermal Stability :
  • Morpholine derivatives generally exhibit moderate thermal stability (decomposition >200°C). The tert-butyloxycarbonyl (Boc) group in the pyrrolidine analogue enhances stability but requires acidic conditions for deprotection .

Biological Activity

The compound 2-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]ethan-1-ol , also known as Methylmorpholine ethanol , is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H17NO3
  • Molecular Weight : 175.23 g/mol
  • CAS Number : 1603229-68-0
  • Structure : The compound contains a morpholine ring substituted with hydroxymethyl and methyl groups.

Antimicrobial Activity

Research indicates that morpholine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various morpholine compounds against a range of bacterial strains, demonstrating that modifications in the structure can enhance their antibacterial activity. Specifically, the presence of hydroxymethyl groups was associated with increased efficacy against Gram-positive bacteria .

Antitumor Effects

The compound's potential as an antitumor agent has been explored in several studies. For instance, an investigation into the structure-activity relationship of morpholine derivatives revealed that certain modifications could lead to enhanced cytotoxicity against cancer cell lines. The compound was tested in vitro on the MDA-MB-231 breast cancer cell line, showing a reduction in cell viability by approximately 55% at a concentration of 10 µM after three days of treatment .

The mechanisms through which 2-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]ethan-1-ol exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation, potentially influencing tumor growth and survival .

Pharmacokinetics

Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Preliminary data suggest that it possesses favorable absorption characteristics, which could enhance its therapeutic potential. Further research is needed to elucidate its metabolic pathways and half-life in vivo.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various morpholine derivatives, including 2-[2-(Hydroxymethyl)-6-methylmorpholin-4-yl]ethan-1-ol. Results indicated that this compound exhibited significant activity against both Staphylococcus aureus and Escherichia coli, suggesting its potential application as an antimicrobial agent in clinical settings .

Study 2: Antitumor Activity

In a controlled experiment involving xenograft models, the compound was administered to mice bearing MDA-MB-231 tumors. The treatment resulted in a marked decrease in tumor size compared to control groups, reinforcing its potential use as an adjunct therapy in breast cancer treatment .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorReduced MDA-MB-231 cell viability by 55%
MechanismPotential modulation of apoptosis pathways

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